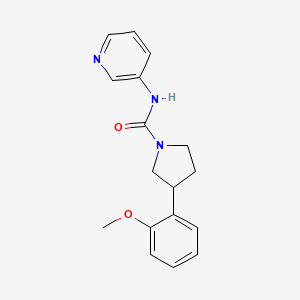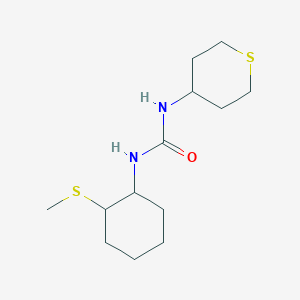
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine, also known as MSMP, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and organic solvents. MSMP has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antioxidant properties in various in vitro and in vivo studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to decrease the expression of pro-inflammatory genes. This compound has also been shown to reduce pain and swelling in animal models of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine is its potential as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of inflammatory diseases, such as arthritis and colitis. Another advantage of this compound is its versatility as a building block for the synthesis of new materials and catalysts. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine. One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound and its potential targets in the body. Further studies are also needed to determine the safety and efficacy of this compound as a drug candidate for the treatment of various diseases. In addition, the potential use of this compound as a building block for the synthesis of new materials and catalysts should be explored further.
Synthesis Methods
The synthesis of 2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine involves the reaction between 2-methylphenylmagnesium bromide and 1-methylsulfonyl-4-pyrrolidinone. The reaction proceeds under anhydrous conditions and yields this compound as a white crystalline powder. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with high activity and selectivity.
properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-4-5-7-13(10)12-8-11(2)14(9-12)17(3,15)16/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIKREMRKJEVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
